molecular formula C5H10NO2- B1262092 delta-Aminovalerate

delta-Aminovalerate

Cat. No. B1262092
M. Wt: 116.14 g/mol
InChI Key: JJMDCOVWQOJGCB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-aminopentanoate is an amino fatty acid anion that is the conjugate base of 5-aminopentanoic acid. It is a conjugate base of a 5-aminopentanoic acid.

Scientific Research Applications

Enzymatic Properties and Functions

  • Delta-aminovarate acts as an amino donor in the transamination process with alpha-ketoglutarate, facilitated by a specific transaminase enzyme found in Candida guilliermondii. This enzyme displays maximal activity at pH 7.8-8.5 and 40°C, indicating its stability and function in specific environmental conditions (Garabedian, 1986).

Neurochemical Interactions and Neuropharmacology 2. Delta-aminovaleric acid interacts with GABAA and GABAB receptors, affecting neurotransmission in the central nervous system. It has been shown to antagonize GABAB receptors, indicating its potential role in modulating synaptic transmission and neuronal communication (Allan & Dickenson, 1986).

Selective Neuronal Accumulation 3. In the rabbit retina, delta-aminovaleric acid is selectively accumulated in certain amacrine cells, suggesting a possible role in neurotransmitter storage or function. This accumulation is temperature-dependent and of high-affinity type (Ehinger, 1976).

Metabolic Engineering and Biotechnology 4. Escherichia coli has been metabolically engineered to produce 5-aminovalerate, a precursor for valuable chemicals like valerolactam, using delta-aminovalerate pathway enzymes. This research underscores the compound's significance in biotechnological applications for synthesizing industrial chemicals (Park et al., 2013).

Biomedical Applications 5. Delta-aminolevulinic acid, closely related to delta-aminovalerate, has been used in photodynamic therapy for treating basal cell carcinoma, demonstrating the compound's potential in medical treatments (Wennberg et al., 2000).

Forensic Science 6. Delta-aminovaleric acid has been identified in putrefaction materials, suggesting its use in forensic science for estimating the time of death in cases with decomposed bodies (Bonte & Theusner, 1979).

properties

Product Name

delta-Aminovalerate

Molecular Formula

C5H10NO2-

Molecular Weight

116.14 g/mol

IUPAC Name

5-aminopentanoate

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)/p-1

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-M

Canonical SMILES

C(CCN)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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